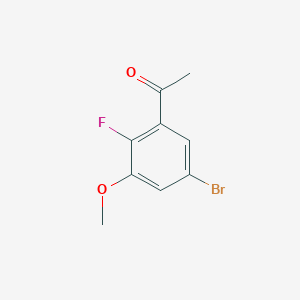
Tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C11H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopyrrolidine-1-carboxylate with an appropriate ethenylating agent under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of an ethenylating agent like vinyl bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials[][3].
Wirkmechanismus
The mechanism of action of tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The oxo group plays a crucial role in hydrogen bonding and other intermolecular interactions, influencing the compound’s overall behavior in chemical and biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-oxopyrrolidine-1-carboxylate: A precursor in the synthesis of tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Another derivative with similar structural features.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: A related compound with different functional groups.
Uniqueness
This structural feature allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
tert-butyl 2-ethenyl-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-5-8-6-9(13)7-12(8)10(14)15-11(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
YQDDPZCFGQDNAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14778581.png)
![2-[6-(2,4-Dioxohexahydropyrimidin-1-yl)indol-1-yl]acetic acid](/img/structure/B14778584.png)



![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
![benzyl N-[1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)-2-oxoethyl]carbamate](/img/structure/B14778627.png)





![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)

